3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
“3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, carbonyl, phenylethyl, pyridinyl, and furan rings. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” would likely involve multi-step organic synthesis techniques. Common steps might include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the hydroxyl group via selective oxidation.
- Attachment of the furan and pyridine rings through coupling reactions.
- Final modifications to introduce the phenylethyl group.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
- Use of catalytic processes to enhance reaction efficiency.
- Implementation of continuous flow chemistry for large-scale production.
- Purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions like nucleophilic substitution using alkyl halides.
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
Possible use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry
Applications in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: .
3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-thione: .
Uniqueness
The unique combination of functional groups in “this compound” might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O4/c1-15-9-10-18(29-15)21(26)19-20(17-8-5-12-24-14-17)25(23(28)22(19)27)13-11-16-6-3-2-4-7-16/h2-10,12,14,20,27H,11,13H2,1H3 |
InChI Key |
AZDUUAVSKYQIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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